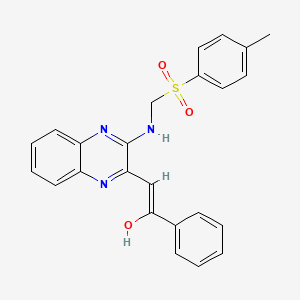
4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methyl group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the quinazoline core.
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide: Contains a nitro group instead of the quinazoline core.
2-Chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide: Contains a methylthio group instead of the quinazoline core.
Uniqueness
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
827031-31-2 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-3-22-13-10-8-12(9-11-13)21(2)16-14-6-4-5-7-15(14)19-17(18)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
YMVUPHSSHKJBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


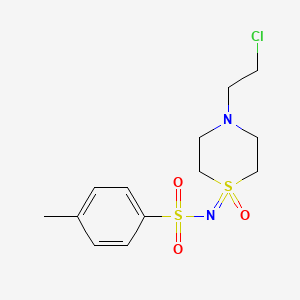

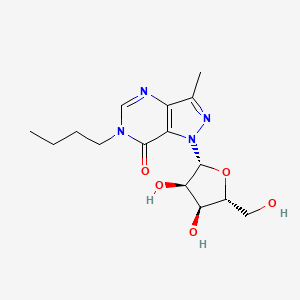
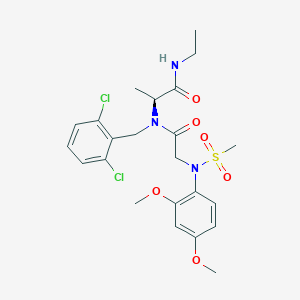
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15216053.png)
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
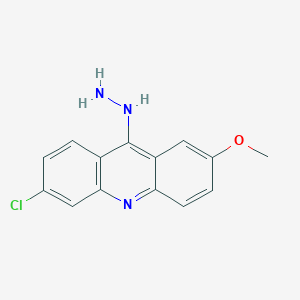
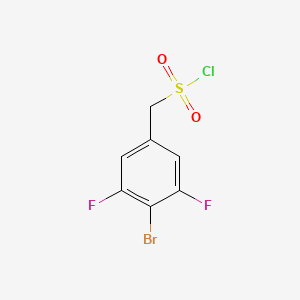


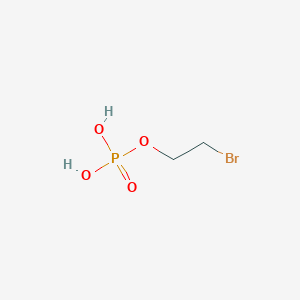
![Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-](/img/structure/B15216086.png)
